molecular formula C10H14N2O2 B1284832 3-amino-4-methoxy-N,N-dimethylbenzamide CAS No. 953888-49-8

3-amino-4-methoxy-N,N-dimethylbenzamide

Cat. No.: B1284832
CAS No.: 953888-49-8
M. Wt: 194.23 g/mol
InChI Key: SJKKMKJDUYNDNW-UHFFFAOYSA-N
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Description

3-amino-4-methoxy-N,N-dimethylbenzamide: is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a dimethylbenzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methoxy-N,N-dimethylbenzamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Quinones, oxidized derivatives

    Reduction: Amines, alcohols

    Substitution: Substituted benzamides

Mechanism of Action

The mechanism of action of 3-amino-4-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    3-amino-4-methoxybenzamide: Lacks the dimethyl groups, potentially leading to different reactivity and applications.

    4-methoxy-N,N-dimethylbenzamide:

    3-amino-N,N-dimethylbenzamide: Lacks the methoxy group, altering its properties and applications.

Uniqueness: 3-amino-4-methoxy-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer specific reactivity and versatility in various chemical reactions and applications. The presence of both amino and methoxy groups, along with the dimethylbenzamide moiety, allows for a wide range of modifications and uses in different fields .

Properties

IUPAC Name

3-amino-4-methoxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-4-5-9(14-3)8(11)6-7/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKKMKJDUYNDNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588506
Record name 3-Amino-4-methoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953888-49-8
Record name 3-Amino-4-methoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-methoxy-N,N-dimethylbenzamide
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